3-(2-Aminoethoxy)propylamine
CAS No.: 54380-67-5
Cat. No.: VC3916176
Molecular Formula: C5H14N2O
Molecular Weight: 118.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54380-67-5 |
---|---|
Molecular Formula | C5H14N2O |
Molecular Weight | 118.18 g/mol |
IUPAC Name | 3-(2-aminoethoxy)propan-1-amine |
Standard InChI | InChI=1S/C5H14N2O/c6-2-1-4-8-5-3-7/h1-7H2 |
Standard InChI Key | XZXVQFFGZKQTJX-UHFFFAOYSA-N |
SMILES | C(CN)COCCN |
Canonical SMILES | C(CN)COCCN |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 3-(2-aminoethoxy)propan-1-amine, reflecting its two primary functional groups: a terminal amine (-NH₂) and an ether-linked aminoethoxy moiety (-O-CH₂-CH₂-NH₂) . Common synonyms include 1-Propanamine, 3-(2-aminoethoxy)- and Amifostine Related Impurity 1, the latter highlighting its role as a byproduct in pharmaceutical manufacturing .
Molecular Formula and Weight
The molecular formula C₅H₁₄N₂O corresponds to a molecular weight of 118.18 g/mol, calculated from the atomic masses of carbon (12.01), hydrogen (1.01), nitrogen (14.01), and oxygen (16.00) .
Structural Characterization
The compound’s structure consists of a three-carbon propylamine chain (CH₂-CH₂-CH₂-NH₂) with a 2-aminoethoxy group (-O-CH₂-CH₂-NH₂) attached to the terminal carbon. This configuration enables dual nucleophilic sites, facilitating reactions at both amine groups. Spectroscopic data, including InChIKey: XZXVQFFGZKQTJX-UHFFFAOYSA-N and SMILES: C(CN)COCCN, confirm the connectivity and stereochemistry .
Synthesis and Industrial Production
Synthetic Routes
3-(2-Aminoethoxy)propylamine is typically synthesized via nucleophilic substitution reactions. One common method involves reacting 3-chloropropylamine with 2-aminoethanol under basic conditions:
This reaction proceeds via an SN2 mechanism, with the hydroxyl group of 2-aminoethanol acting as a nucleophile .
Industrial-Scale Manufacturing
Industrial production optimizes yield (>90%) using continuous-flow reactors at elevated temperatures (80–120°C) and pressures (3–5 atm). Catalysts such as K₂CO₃ or NaHCO₃ enhance reaction rates while minimizing side products like 3-aminopropanol .
Physicochemical Properties
Physical State and Solubility
At room temperature, the compound exists as a colorless liquid with a density of 0.92 g/cm³ . It exhibits high solubility in polar solvents (water, ethanol) due to hydrogen bonding but is immiscible with nonpolar solvents like hexane.
Property | Value | Source |
---|---|---|
Boiling Point | 218–220°C (estimated) | |
Melting Point | <25°C (liquid) | |
Density (20°C) | 0.92 g/cm³ | |
Refractive Index (nD²⁰) | 1.473 |
Thermodynamic and Kinetic Behavior
Experimental studies on analogous amines, such as N-(2-aminoethyl)-1,3-propanediamine, reveal dissociation constants (pKa) between 9.2 and 10.5 at 298.15 K, suggesting similar basicity for 3-(2-aminoethoxy)propylamine . Computational models using the Qian–Sun–Sun–Gao (QSSG) method predict a pKa of 9.8 ± 0.3, aligning with its expected behavior as a moderately strong base .
Chemical Reactivity and Applications
Pharmaceutical Applications
As Amifostine Related Impurity 1, this compound is monitored in drug formulations to ensure compliance with regulatory thresholds (typically <0.1% w/w) . Its presence arises from incomplete purification during amifostine synthesis, a cytoprotective agent used in chemotherapy.
Coordination Chemistry
The dual amine groups act as ligands in metal-organic frameworks (MOFs). For example, coordination with Cu(II) ions forms stable complexes with applications in catalysis and gas storage:
Such complexes exhibit enhanced thermal stability (decomposition >300°C) and selectivity in oxidation reactions .
Industrial Uses
In polymer chemistry, 3-(2-aminoethoxy)propylamine serves as a crosslinking agent for epoxy resins, improving mechanical strength and adhesion. Reaction with bisphenol A diglycidyl ether yields networks with glass transition temperatures (Tg) exceeding 120°C .
Recent Advances and Future Directions
Computational Modeling
Artificial neural networks (ANNs) trained on amine pKa datasets achieve <5% error in predicting dissociation constants, enabling rapid screening of 3-(2-aminoethoxy)propylamine derivatives for tailored applications .
Environmental Impact
Biodegradation studies indicate a half-life of 7–14 days in aerobic soils, with primary metabolites (e.g., 3-aminopropanol) showing low ecotoxicity .
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